2-Amino-3-(3,5-difluoro-4-methoxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(3,5-difluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-16-9-6(11)2-5(3-7(9)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCYNBXXDKLYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-3-(3,5-difluoro-4-methoxyphenyl)propanoic acid, with the CAS number 1259990-37-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 231.20 g/mol. The compound features a propanoic acid backbone with a substituted aromatic ring that includes two fluorine atoms and a methoxy group, which may influence its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of various enzymes or pathways involved in disease processes. The presence of fluorine and methoxy groups can enhance lipophilicity and potentially improve binding affinity to target proteins.
Antimicrobial Activity
Initial studies suggest that this compound exhibits antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Case Studies
- Inhibition of Histone Deacetylases (HDACs) : A study explored the activity of photoswitchable azobenzene HDAC inhibitors that are structurally related to our compound. These inhibitors demonstrated significant biological activity under specific light conditions, suggesting that structural modifications can lead to enhanced therapeutic effects .
- Biofilm Formation : Compounds with similar scaffolds have been tested for their ability to inhibit biofilm formation in bacteria. This is particularly relevant as biofilms contribute to chronic infections and resistance to antibiotics. The findings indicate that structural modifications can enhance the antibiofilm activity .
Comparative Biological Activity Table
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | MRSA | TBD |
| Similar Compound A | HDAC Inhibition | Recombinant HDAC1 | 10 |
| Similar Compound B | Antibiofilm | Pseudomonas aeruginosa | 5 |
Recent Investigations
Recent research has focused on the development of novel derivatives of this compound. These derivatives are being evaluated for their potential as therapeutic agents in treating various diseases:
- Anticancer Properties : Some studies have indicated potential anticancer activity through modulation of histone acetylation pathways.
- Neuroprotective Effects : Investigations into neuroprotective effects suggest that this compound could play a role in protecting neuronal cells from oxidative stress.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Comparisons
Halogenation Effects
- Fluorine vs. Chlorine/Iodine: The target compound’s 3,5-difluoro substituents provide a balance of electronegativity and steric bulk. However, iodine’s hydrophobicity (as in ) may enhance membrane permeability in lipophilic environments.
- Methoxy vs. Hydroxy Groups : The 4-methoxy group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to hydroxylated analogs (e.g., , logP ~0.5), which may improve blood-brain barrier penetration .
Thermodynamic and Solubility Properties
- Melting Points: Methoxy-substituted compounds (e.g., 3-(2-methoxyphenyl)propanoic acid, ) exhibit lower melting points (85–89°C) compared to hydroxylated analogs due to reduced hydrogen bonding. The target compound’s melting point is likely intermediate (~120–150°C, estimated).
- Aqueous Solubility : The dihydroxy-methoxy analog () is highly water-soluble (≥50 mg/mL), whereas the target’s fluorinated structure may reduce solubility (<10 mg/mL), necessitating formulation adjustments .
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-3-(3,5-difluoro-4-methoxyphenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?
Methodological Answer:
Synthesis typically involves multi-step protection/deprotection strategies. For example:
Core Structure Formation : Start with 3,5-difluoro-4-methoxybenzaldehyde. Perform a Strecker synthesis or asymmetric hydrogenation to introduce the amino group .
Chiral Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalytic methods to ensure stereochemical fidelity. Polar solvents like THF and low temperatures (-20°C) enhance enantiomeric excess .
Carboxylic Acid Activation : Protect the amino group with Boc or Fmoc, followed by oxidation of the aldehyde to a carboxylic acid using KMnO₄ in acidic conditions .
Final Deprotection : Remove protecting groups under mild acidic (TFA) or basic conditions to yield the target compound. Monitor purity via chiral HPLC (e.g., Chiralpak® columns) .
Basic: Which analytical techniques are critical for characterizing structural and stereochemical integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, fluorine coupling patterns) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 260.1) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are obtainable .
- Chiral HPLC : Quantifies enantiomeric purity using columns like Daicel CHIRALCEL OD-H (hexane:isopropanol mobile phase) .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : If enzyme inhibition data conflicts, validate using both fluorescence-based (e.g., FP-Tyr kinase assay) and radiometric (³²P-ATP incorporation) methods .
- Purity Verification : Check for trace impurities (e.g., diastereomers, unreacted precursors) via LC-MS and compare against pharmacopeial standards (e.g., EP impurity guidelines) .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., methoxy → ethoxy, fluorine substitution) to isolate contributions of specific functional groups .
Advanced: What strategies mitigate instability of the amino and carboxylic acid groups during in vitro assays?
Methodological Answer:
- pH Buffering : Use phosphate-buffered saline (pH 7.4) to prevent protonation/deprotonation of the amino and carboxyl groups .
- Protection in Solution : Add stabilizing agents (e.g., 0.1% BSA) to reduce nonspecific binding or oxidation .
- Lyophilization : Store the compound as a lyophilized powder at -20°C under argon to prevent hydrolysis .
Advanced: How can computational modeling predict interactions with biological targets like tyrosine kinases?
Methodological Answer:
- Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model binding to ATP pockets. Prioritize fluorine-methoxy interactions with hydrophobic kinase domains .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of hydrogen bonds between the carboxylic acid and catalytic lysine residues .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities compared to known inhibitors (e.g., gefitinib) .
Basic: What are the safety protocols for handling this compound given its reactive functional groups?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in fume hoods due to potential release of HF during decomposition .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can isotopic labeling (e.g., ¹⁵N, ¹⁹F) aid in metabolic tracking?
Methodological Answer:
- Synthesis of Labeled Analogs : Incorporate ¹⁵N via Gabriel synthesis or ¹⁹F via electrophilic fluorination .
- In Vivo Tracking : Use ¹⁹F MRI or PET imaging to monitor tissue distribution in rodent models .
- Metabolite Identification : LC-MS/MS with stable isotopes distinguishes parent compounds from metabolites .
Advanced: What reactor designs optimize large-scale synthesis while maintaining stereochemical control?
Methodological Answer:
- Continuous Flow Reactors : Enhance mixing and temperature control for asymmetric hydrogenation steps .
- Microwave-Assisted Synthesis : Reduce reaction times for protection/deprotection steps (e.g., 30 minutes vs. 12 hours) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess .
Basic: How is the compound’s stability under various storage conditions quantified?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC .
- Kinetic Stability Models : Use Arrhenius plots to predict shelf life at 25°C based on accelerated stability data .
Advanced: What regulatory considerations apply to preclinical studies involving this compound?
Methodological Answer:
- GLP Compliance : Document synthesis batches per ICH Q7 guidelines and validate analytical methods per ICH Q2(R1) .
- Toxicity Screening : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays to assess genotoxicity .
- Animal Study Protocols : Follow OECD 423 guidelines for acute oral toxicity in rodents, with dose escalation up to 2000 mg/kg .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
